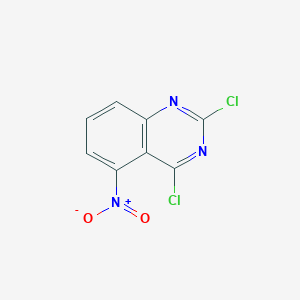

2,4-Dichloro-5-nitroquinazoline

Description

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Organic Synthesis

The quinazoline nucleus is a recurring motif in a plethora of biologically active compounds, demonstrating a remarkable spectrum of pharmacological activities. mdpi.comnih.gov Its derivatives have been extensively investigated and developed as therapeutic agents for various diseases. mdpi.com The versatility of the quinazoline ring system allows for the introduction of diverse substituents at various positions, leading to a wide array of analogues with distinct biological profiles. researchgate.net

In medicinal chemistry, quinazoline derivatives have shown significant potential as:

Anticancer agents: Many quinazoline-based compounds have been developed as potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation. nih.govnih.gov

Antimicrobial agents: The quinazoline scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties. nih.gov

Anti-inflammatory agents: Certain quinazoline derivatives have demonstrated notable anti-inflammatory effects. nih.gov

Antiviral agents: Research has highlighted the potential of quinazolines in the development of antiviral drugs. mdpi.com

Other therapeutic areas: The applications of quinazolines extend to treatments for malaria, tuberculosis, diabetes, and neurodegenerative diseases. mdpi.comjclmm.commdpi.com

In organic synthesis, the quinazoline framework serves as a versatile building block for the construction of more complex molecular architectures. The development of novel synthetic methodologies for quinazoline derivatives remains an active area of research, with a focus on efficiency, atom economy, and the generation of molecular diversity. openmedicinalchemistryjournal.comfrontiersin.org

Overview of Halogenated and Nitrated Quinazoline Derivatives as Research Targets

The introduction of halogen atoms and nitro groups onto the quinazoline scaffold significantly influences the electronic properties and reactivity of the molecule, making these derivatives valuable targets for further chemical exploration and drug discovery.

Halogenated quinazolines , particularly dichloro derivatives like 2,4-dichloroquinazoline (B46505), are highly reactive intermediates. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups. acs.org This reactivity makes them key precursors in the synthesis of diverse libraries of quinazoline analogues for biological screening. mdpi.com For instance, the differential reactivity of the two chlorine atoms can be exploited for the sequential and regioselective introduction of different substituents. acs.org Halogenated quinazolinones have also attracted attention as promising chemotherapeutic agents, particularly in the context of breast cancer research. nih.govscispace.com

Nitrated quinazolines are also of significant interest. The nitro group is a strong electron-withdrawing group, which can modulate the biological activity of the molecule. Furthermore, the nitro group can be chemically reduced to an amino group, providing a handle for further functionalization and the synthesis of a different class of derivatives. mdpi.com Research has shown that nitrated quinazoline derivatives can exhibit potent biological activities, including anticancer and antiparasitic effects. mdpi.comnih.gov

Historical Development and Evolution of Synthetic Strategies for Dihaloquinazolines

The synthesis of dihaloquinazolines, particularly 2,4-dichloroquinazoline, has evolved over the years, with early methods often relying on harsh reaction conditions. A common historical approach involves the reaction of anthranilic acid with a cyanate (B1221674) to form a quinazoline-2,4-dione, which is then chlorinated using reagents like phosphorus oxychloride. google.comgoogle.com

Early synthetic routes often had drawbacks such as low yields and the use of toxic reagents. google.com For example, one method reported a total yield of about 43% and utilized toxic xylidine. google.com

Over time, research has focused on developing more efficient, safer, and environmentally friendly synthetic methods. This has included the exploration of:

Alternative starting materials: Researchers have investigated starting from materials like o-aminobenzonitrile, which can be converted to 2,4-dichloroquinazoline in a one-step reaction with diphosgene, although this method involves high pressure and a toxic reagent. google.com

Milder reaction conditions: The development of catalytic systems and the use of less hazardous reagents have been key areas of focus.

Improved yields: Modern synthetic strategies aim to maximize the yield of the desired dihaloquinazoline product. For instance, a patented method involving the reaction of anthranilic acid and potassium cyanate in water, followed by chlorination, boasts a higher yield and uses a non-toxic solvent, making it suitable for industrial production. google.com

The evolution of these synthetic strategies reflects the broader trends in organic chemistry towards greener and more sustainable processes.

Current Research Trends and Future Prospects for 2,4-Dichloro-5-nitroquinazoline Analogues

Current research on analogues derived from this compound and related structures is driven by the quest for novel therapeutic agents with enhanced potency and selectivity. The unique combination of reactive chloro groups and an electron-withdrawing nitro group on the quinazoline core provides a rich platform for chemical modification.

Key Research Trends:

Target-Specific Drug Design: Researchers are increasingly designing quinazoline analogues to inhibit specific biological targets implicated in diseases like cancer. tandfonline.com This involves computational modeling and structure-activity relationship (SAR) studies to optimize the interaction of the molecule with its target protein. ebi.ac.uk

Development of Multi-Targeted Agents: There is a growing interest in developing single molecules that can modulate multiple biological targets, which could be more effective in treating complex diseases. The quinazoline scaffold is well-suited for this approach. mdpi.com

Exploration of Novel Biological Activities: While the focus has been on anticancer and antimicrobial activities, researchers are also exploring the potential of these analogues in other therapeutic areas.

Green Synthesis: The development of environmentally benign synthetic methods for preparing these analogues continues to be a priority. nih.gov

Future Prospects:

The future of research on this compound analogues is promising. The ability to readily diversify the structure at the 2, 4, and 5-positions will continue to fuel the discovery of new bioactive molecules. It is anticipated that future research will lead to:

The identification of new drug candidates with improved efficacy and safety profiles.

A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects.

The development of innovative synthetic methodologies that are both efficient and sustainable.

The continued exploration of this class of compounds holds significant potential for advancing the field of medicinal chemistry and addressing unmet medical needs.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-6-4(11-8(10)12-7)2-1-3-5(6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQCKTKCUQZSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596737-83-5 | |

| Record name | 2,4-dichloro-5-nitroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 2,4 Dichloro 5 Nitroquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

¹H NMR spectroscopy provides information on the number of chemically distinct protons, their local electronic environment, and their proximity to other protons through spin-spin coupling.

For the un-substituted quinazoline (B50416) ring, the protons of the benzene (B151609) ring typically appear in the range of δ 7.5-8.9 ppm, while the protons on the pyrimidine (B1678525) ring appear at δ 9.3 ppm (H-2) and δ 9.8 ppm (H-4). nist.gov In 2,4-dichloro-5-nitroquinazoline, the protons at positions 2 and 4 are substituted by chlorine atoms. Therefore, the ¹H NMR spectrum is expected to show signals only for the three protons on the benzo-fused ring (H-6, H-7, and H-8).

The nitro group at C-5 is strongly electron-withdrawing, which would significantly deshield the adjacent H-6 proton, shifting it downfield. The protons H-6, H-7, and H-8 would constitute a three-spin system. We would predict an AMX spin system, with each proton appearing as a doublet of doublets, assuming the coupling constants between them (J-values) are sufficiently different.

As a direct experimental reference, the ¹H NMR spectrum of the isomer 4,7-dichloro-6-nitroquinazoline was recorded in CDCl₃. researchgate.net It displayed three singlets, which is unexpected for a typical trisubstituted benzene ring but is a result of the specific substitution pattern in that isomer. The reported chemical shifts are:

δ 9.18 (s, 1H, H-2)

δ 8.76 (s, 1H, H-5)

δ 8.30 (s, 1H, H-8)

For this compound, the spectrum would be different, reflecting the altered proton arrangement. The anticipated signals for the aromatic protons would likely fall within the δ 7.5-9.0 ppm range. researchgate.net

| Compound | Proton | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 4,7-Dichloro-6-nitroquinazoline researchgate.net | H-2 | CDCl₃ | 9.18 | Singlet (s) |

| H-5 | 8.76 | Singlet (s) | ||

| H-8 | 8.30 | Singlet (s) |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shifts are sensitive to the carbon's hybridization and electronic environment, spread over a wide range (0-220 ppm), which typically allows for the resolution of every carbon signal. chemicalbook.com

For this compound, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight carbon atoms of the quinazoline core. The carbons directly attached to electronegative atoms (Cl, N) will be significantly shifted downfield. chemicalbook.comchemicalbook.com

C-2 and C-4: These carbons, bonded to both nitrogen and chlorine, are expected at the lower end of the aromatic region, likely around δ 155-165 ppm.

C-5: The carbon bearing the nitro group will also be deshielded.

Quaternary Carbons (C-4a, C-8a): These carbons, located at the ring fusion, often show distinct chemical shifts. In many quinazoline derivatives, C-8a appears around δ 150-152 ppm. researchgate.netnih.gov

The fully characterized isomer, 4,7-dichloro-6-nitroquinazoline , provides a valuable comparison. researchgate.netnih.gov Its ¹³C NMR spectrum in CDCl₃ showed the following assignments:

| Compound | Carbon Atom | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 4,7-Dichloro-6-nitroquinazoline nih.gov | C-4 | CDCl₃ | 163.6 |

| C-2 | 156.9 | ||

| C-8a | 151.6 | ||

| C-6 | 147.5 | ||

| C-7 | 132.8 | ||

| C-8 | 132.2 | ||

| C-5 | 123.5 | ||

| C-4a | 122.1 |

The spectrum of this compound would show different shifts for C-5, C-6, C-7, C-8, and C-4a due to the repositioning of the nitro group, but the values for the pyrimidine ring carbons (C-2, C-4, C-8a) would be expected to be broadly similar.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure. uni.luchemicalbook.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). chemicalbook.com For this compound, COSY would show correlations between H-6 and H-7, and between H-7 and H-8, confirming their adjacency in the spin system of the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). abovchem.comchemicalbook.com It would be used to definitively link each proton signal (H-6, H-7, H-8) to its corresponding carbon signal (C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds). chemicalbook.com HMBC is crucial for connecting different parts of the molecule. For instance, the H-8 proton would show a correlation to the quaternary carbon C-4a and the bridgehead carbon C-8a, while H-6 would correlate to C-4a and C-5. These correlations would piece together the entire quinazoline framework and confirm the position of the nitro group.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov

For this compound (C₈H₃Cl₂N₃O₂), the molecular weight is 244.03 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. researchgate.net A key feature in the mass spectrum would be the isotopic pattern for the molecular ion peak [M]⁺˙ or the protonated molecule [M+H]⁺. Due to the presence of two chlorine atoms, a characteristic cluster of peaks would be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum would show:

An [M]⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (one ³⁵Cl, one ³⁷Cl), with approximately 65% the intensity of the M peak.

An [M+4]⁺ peak (two ³⁷Cl atoms), with approximately 10% the intensity of the M peak.

The fragmentation pattern upon electron ionization would likely involve the loss of stable neutral molecules or radicals:

Loss of a chlorine radical (Cl˙) to give an [M-Cl]⁺ ion.

Loss of nitrogen dioxide (NO₂) to give an [M-NO₂]⁺ ion.

Loss of a nitro group and subsequent rearrangement.

In the analysis of the isomer 4,7-dichloro-6-nitroquinazoline , electrospray ionization (ESI⁺) mass spectrometry detected the protonated molecule [M+H]⁺ at m/z 244.4, confirming the molecular mass. nih.gov The study also noted the in-source formation of a methoxy (B1213986) derivative when methanol (B129727) was used as the solvent, highlighting the compound's reactivity. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb or scatter light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the key expected vibrational frequencies are:

NO₂ Group: Strong, characteristic absorptions for the asymmetric (νas) and symmetric (νs) stretching modes, typically found around 1520-1560 cm⁻¹ and 1330-1360 cm⁻¹, respectively. nih.gov These are often very intense in the IR spectrum.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations appear in the 1450-1620 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹.

Quinazoline Core (C=N): The C=N stretching vibrations of the pyrimidine part of the ring are expected in the 1650-1610 cm⁻¹ region. nih.gov

C-Cl Bonds: Carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region of the spectrum.

The experimental FT-IR spectrum of 4,7-dichloro-6-nitroquinazoline (recorded using KBr) showed characteristic peaks that align with these expectations: nih.gov

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3089 | Aromatic C-H Stretch |

| 1726, 1645, 1610 | C=N Stretching (Quinazoline Ring) |

| 1546 | Aromatic C=C Stretch |

| 1527 | NO₂ Asymmetric Stretch |

| 1323 | NO₂ Symmetric Stretch |

Raman spectroscopy would provide complementary information. While the polar nitro group vibrations are strong in the IR, the symmetric vibrations of the aromatic ring system are often more intense in the Raman spectrum.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can calculate electron density maps and build an exact model of the molecule, providing unambiguous confirmation of its structure and stereochemistry.

No crystal structure for this compound is currently available in public databases. If a suitable single crystal could be grown, this technique would provide definitive proof of the connectivity and the precise location of the nitro and chloro substituents on the quinazoline framework. The analysis would yield exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice, showing any intermolecular interactions such as π–π stacking, which is common in planar aromatic systems like quinazoline. For example, the crystal structure of 2,4-dichloro-7-fluoroquinazoline (B1321832) revealed a planar molecule with π–π stacking interactions between adjacent molecules at a distance of 3.8476 Å. A similar arrangement would be plausible for this compound.

Advanced Chromatographic Methods for Purity Evaluation and Mixture Separation

The purity of this compound and the composition of reaction mixtures containing it can be meticulously evaluated using a suite of advanced chromatographic techniques. The choice of method often depends on the volatility and thermal stability of the compound, as well as the specific requirements of the analysis, such as quantitative purity determination or qualitative impurity profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is typically employed. In this approach, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Due to its aromatic and substituted nature, this compound is well-retained on C18 columns.

A typical HPLC analysis would involve dissolving the sample in a suitable organic solvent, such as acetonitrile (B52724) or methanol, and injecting it into the HPLC system. A gradient elution, where the mobile phase composition is changed over time, is often utilized to achieve optimal separation of the main component from any closely eluting impurities. Detection is commonly performed using a UV detector, as the quinazoline ring system and the nitro group are strong chromophores. The wavelength of maximum absorbance (λmax) for similar nitro-substituted quinazolines is often in the range of 254 nm to 330 nm. The purity of the sample is determined by comparing the peak area of the main component to the total area of all detected peaks.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

This data is illustrative and may vary based on the specific instrument and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, it is amenable to GC-MS analysis. This method provides not only separation and quantification but also structural information through mass spectral fragmentation patterns.

In a typical GC-MS analysis, a dilute solution of the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column. The separation occurs as the components of the mixture travel through the column at different rates based on their volatility and interaction with the stationary phase. Upon elution from the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule, allowing for its unambiguous identification. The mass spectrum of this compound is expected to show a molecular ion peak (M+) and characteristic isotopic peaks due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms, the nitro group, and cleavage of the quinazoline ring.

Table 2: Predicted GC-MS Data for this compound

| Parameter | Value/Description |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), then 20 °C/min to 300 °C (hold 5 min) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| MS Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Molecular Ion (M+) | m/z 243 (with characteristic M+2 and M+4 isotopic peaks for Cl2) |

| Major Fragment Ions (predicted) | m/z 208 (M-Cl)+, m/z 197 (M-NO2)+, m/z 172 (M-Cl-HCl)+, m/z 162 (C7H3N2Cl)+ |

This data is illustrative and based on the fragmentation of similar compounds. Actual results may vary.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of a sample's purity and for monitoring the progress of a chemical reaction. A TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is spotted with the sample solution. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases.

For this compound, a moderately polar compound, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) would be an appropriate mobile phase. The separated spots are visualized under UV light (typically at 254 nm), where UV-active compounds appear as dark spots against a fluorescent background. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. While the Rf value is characteristic for a compound under specific conditions, it is often compared to a standard of the pure compound run on the same plate for confirmation.

Table 3: Representative TLC Conditions for this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 TLC plates |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf Value | ~0.45 |

This data is illustrative and the optimal mobile phase may require some experimentation.

Computational and Theoretical Investigations of 2,4 Dichloro 5 Nitroquinazoline Reactivity and Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations have proven to be an indispensable tool for elucidating the intrinsic electronic structure and predicting the reactivity of 2,4-dichloro-5-nitroquinazoline. These methods offer a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) Studies on Reactant Ground States and Transition States

Density Functional Theory (DFT) has been widely employed to investigate the ground states of reactants and the transition states of reactions involving this compound. nih.govnih.gov For instance, calculations using the ωB97X-D functional with a 6-31G(d) basis set, which includes dispersion corrections, have been instrumental in modeling both intermolecular and intramolecular interactions. nih.gov This level of theory allows for the accurate representation of distorted electron clouds in the formation of transition states, providing a more realistic picture of the reaction pathway. nih.gov

Frontier Molecular Orbital (FMO) Theory and Electrophilicity Indices in Nucleophilic Aromatic Substitution (SNAr) Reactions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.comyoutube.comyoutube.comyoutube.com It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. numberanalytics.comyoutube.comyoutube.com In the context of this compound, the distribution and energy of the LUMO are critical in determining the preferred site of nucleophilic attack. wuxiapptec.com

Computational studies have shown that for many dichlorinated heterocyclic systems, the LUMO is predominantly located at the C-4 position, making it the more electrophilic and thus more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com This is a general trend observed in similar compounds like 2,4-dichloropyrimidines. wuxiapptec.comstackexchange.com The energy gap between the HOMO of a nucleophile and the LUMO of the electrophile can also provide a measure of reactivity. mdpi.com

Mechanistic Probing of Chemical Transformations Involving this compound

Computational methods have been pivotal in unraveling the intricate mechanisms of chemical transformations involving this compound, particularly the regioselectivity of SNAr reactions.

Elucidation of Regioselective SNAr Mechanisms at C-2 and C-4 Positions

The regioselectivity of SNAr reactions on 2,4-dichloroquinazoline (B46505) derivatives is a well-documented phenomenon, with substitution generally favored at the C-4 position. nih.gov This preference is attributed to the electronic properties of the quinazoline (B50416) ring system. nih.govstackexchange.com The general mechanism for SNAr reactions involves the formation of a zwitterionic Meisenheimer complex as an intermediate. researchgate.net

However, the presence of substituents on the quinazoline ring can influence this selectivity. For instance, in 5-substituted-2,4-dichloropyrimidines, an electron-withdrawing group at the C-5 position directs substitution to the C-4 position. nih.govresearchgate.net Conversely, exceptions to this rule exist, where C-2 selectivity is observed, often influenced by the nature of the nucleophile and other substituents on the ring. wuxiapptec.com Computational analyses, including the examination of LUMO and LUMO+1 orbitals, can help rationalize these shifts in regioselectivity. wuxiapptec.com

Activation Energy Calculations and Reaction Pathway Characterization

Activation energy is the energy barrier that must be overcome for a reaction to occur. fsu.edulibretexts.orgmdpi.com Computational chemistry allows for the calculation of these activation energies, providing quantitative insights into reaction rates and pathways. fsu.eduresearchgate.net By modeling the potential energy surface, researchers can identify the transition states and intermediates along a reaction coordinate. nih.gov

For SNAr reactions of 2,4-dichloroquinazoline precursors, activation energy calculations can be performed using DFT methods. nih.gov These calculations often start from the formation of a π-complex between the quinazoline and the nucleophile. nih.gov By comparing the activation energies for attack at the C-2 and C-4 positions, the observed regioselectivity can be explained from a kinetic standpoint.

Structure-Reactivity Relationships Derived from Computational Models

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSRR). chemrxiv.orgchemrxiv.org These relationships correlate the structural features of molecules with their chemical reactivity. For substituted quinazolines, computational studies can reveal how different substituents influence the electronic distribution and, consequently, the reactivity of the C-2 and C-4 positions.

For example, a study on 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs demonstrated how structural modifications impact their biological activity, which is intrinsically linked to their chemical reactivity. nih.govnih.gov By systematically altering the structure and calculating relevant electronic parameters, a predictive model for reactivity can be developed.

Chemical Transformations and Derivatization Strategies of 2,4 Dichloro 5 Nitroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions as Primary Transformation Pathways

The electron-withdrawing nature of the nitro group and the pyrimidine (B1678525) ring significantly activates the chloro-substituents of 2,4-dichloro-5-nitroquinazoline towards nucleophilic aromatic substitution (SNAг). This pathway is a cornerstone for introducing a diverse array of functional groups onto the quinazoline (B50416) core.

Amination Reactions with Various Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a widely utilized strategy for the synthesis of various aminoquinazoline derivatives. The regioselectivity of this reaction is a critical aspect, often influenced by the reaction conditions and the nature of the amine.

The chlorine atom at the 4-position of the quinazoline ring is generally more susceptible to nucleophilic attack than the one at the 2-position. nih.govresearchgate.net This inherent regioselectivity is attributed to the electronic properties of the quinazoline nucleus, where the C4 position is more electron-deficient. researchgate.net Numerous studies have documented the preferential substitution at C4 when 2,4-dichloroquinazolines are treated with primary or secondary amines, leading to the formation of 2-chloro-4-aminoquinazoline derivatives. nih.gov Density Functional Theory (DFT) calculations have supported these experimental observations, revealing a higher LUMO coefficient at the C4 carbon, making it the more favorable site for nucleophilic attack. researchgate.net

This regioselective amination has been successfully applied in the synthesis of a wide range of biologically active molecules. For instance, various 2-chloro-4-aminoquinazolines have been prepared as precursors for compounds with potential therapeutic applications. nih.govresearchgate.net

Further substitution of the remaining chlorine atom at the C2 position can be achieved to yield 2,4-diaminoquinazoline analogues. organic-chemistry.org This second substitution often requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile. The synthesis of 2,4-diaminoquinazolines is of significant interest as this scaffold is a key pharmacophore in several approved drugs and biologically active compounds. organic-chemistry.orgnih.govumich.edunih.gov For example, the 2,4-diaminoquinazoline core is present in drugs with antihypertensive and anticancer properties. organic-chemistry.org The synthesis of these analogues can be achieved through a stepwise approach, where the C4 position is first substituted, followed by the displacement of the C2-chloro group.

Alkoxylation and Thiolation Reactions at Reactive Centers

Beyond amination, the reactive chloro-substituents of this compound can also undergo nucleophilic substitution with oxygen and sulfur nucleophiles to afford the corresponding alkoxy and thioether derivatives. These reactions further expand the chemical space accessible from this versatile starting material.

Alkoxylation, the substitution by an alcohol, and thiolation, the substitution by a thiol, typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity. The regioselectivity of these reactions generally mirrors that of amination, with initial substitution favored at the C4 position. For instance, the reaction with thiomethoxide has been used to prepare 2-chloro-4-thiomethoxypyrimidine analogues, which can then undergo further functionalization. mit.edu

Reduction of the Nitro Group to an Amine Functionality

The nitro group at the 5-position of the quinazoline ring can be readily reduced to an amino group, a crucial transformation that opens up a new set of derivatization possibilities. This reduction is a common and well-established reaction in organic synthesis. wikipedia.org

A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comresearchgate.netorganic-chemistry.org Common methods include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is a clean and efficient method, but care must be taken to avoid the reduction of other sensitive functional groups. commonorganicchemistry.com

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid are effective for reducing nitro groups. commonorganicchemistry.comscispace.com These methods are often milder than catalytic hydrogenation and can be more tolerant of other reducible functionalities. commonorganicchemistry.com

Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) and sodium sulfide (B99878) (Na₂S) can also be used for the reduction of aromatic nitro groups. wikipedia.org

The resulting 5-aminoquinazoline derivative can then be used in a variety of subsequent reactions, such as diazotization followed by substitution, or acylation to form amides. This reduction step significantly increases the structural diversity that can be achieved from the initial this compound scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation

The chloro-substituents on the this compound ring are amenable to various transition metal-catalyzed cross-coupling reactions, providing powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. These reactions have become indispensable in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. organic-chemistry.orgyoutube.comtiktok.com In the context of this compound, the chloro-substituents can serve as the halide partner. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C2 and C4 positions. nih.govmdpi.com The regioselectivity of the Suzuki coupling can often be controlled by carefully selecting the reaction conditions, such as the palladium catalyst, ligand, and base. mdpi.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This reaction can be used to introduce alkenyl substituents onto the quinazoline ring.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction provides a direct route to alkynyl-substituted quinazolines, which are valuable intermediates for further transformations. organic-chemistry.org The reaction typically proceeds under mild conditions and tolerates a variety of functional groups. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative to traditional nucleophilic aromatic substitution for the formation of C-N bonds. nih.gov It allows for the coupling of amines with aryl halides under milder conditions than those typically required for SNAr reactions, and can be particularly useful for coupling less nucleophilic amines. nih.gov

These transition metal-catalyzed reactions significantly enhance the synthetic utility of this compound, enabling the construction of a vast library of derivatives with diverse substitution patterns for various applications, particularly in the field of drug discovery.

Applications of 2,4 Dichloro 5 Nitroquinazoline As a Precursor in Complex Organic Synthesis

Construction of Privileged Medicinal Chemistry Scaffolds

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby offering a promising starting point for the development of new therapeutic agents. 2,4-Dichloro-5-nitroquinazoline has proven to be an exceptional starting material for the creation of such scaffolds.

Synthesis of Novel Fused Heterocyclic Systems (e.g., Thiazole-Fused Quinazolines)

The fusion of a thiazole (B1198619) ring onto the quinazoline (B50416) framework gives rise to a class of compounds with interesting pharmacological profiles. The synthesis of these fused systems often utilizes the reactivity of the chloro and nitro groups of the precursor. For instance, the synthesis of thiazole-fused quinazolinones can be achieved through a multi-step process that may involve the initial reaction of this compound with a suitable sulfur-containing nucleophile to construct the thiazole ring. bohrium.comnih.gov Subsequent chemical transformations can then be employed to modify the remaining positions of the quinazoline core and build the desired fused heterocyclic system. bohrium.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool in this area, often leading to improved reaction times and yields. bohrium.com The synthesis of various thiazole-fused quinazolines, including regioisomeric analogues of biologically active compounds, has been successfully accomplished. nih.govresearchgate.net These synthetic strategies often involve the careful manipulation of functional groups and the strategic use of catalysts to achieve the desired cyclization and fusion of the heterocyclic rings. nih.gov

Preparation of Diversely Substituted Quinazoline Derivatives

The two chlorine atoms at the 2- and 4-positions of this compound exhibit differential reactivity, allowing for the sequential and selective introduction of various substituents. This feature is a cornerstone of its utility in creating libraries of diversely substituted quinazoline derivatives. openmedicinalchemistryjournal.comnih.govijmpr.in Nucleophilic substitution reactions are commonly employed, where different amines, alcohols, or thiols can displace the chlorine atoms to introduce a wide range of functional groups and structural motifs. nih.gov

The nitro group at the 5-position can also be chemically modified, for example, through reduction to an amino group, which can then be further functionalized. nih.gov This multi-faceted reactivity allows for the generation of a vast chemical space around the quinazoline core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. ijmpr.in Various synthetic methodologies, including multicomponent reactions and the use of eco-friendly catalysts, have been developed to streamline the synthesis of these derivatives. openmedicinalchemistryjournal.com

Role in the Synthesis of Specific Classes of Bioactive Molecules

The versatility of this compound extends to its application as a key intermediate in the synthesis of specific classes of molecules with established or potential therapeutic value.

Intermediates for Tyrosine Kinase Inhibitors

Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is often implicated in the development and progression of cancer. Consequently, tyrosine kinase inhibitors (TKIs) have become a major class of targeted cancer therapies. nih.gov The quinazoline scaffold is a well-established pharmacophore for the design of TKIs. nih.govresearchgate.net

This compound serves as a valuable starting material for the synthesis of anilinoquinazoline (B1252766) derivatives, which are a prominent class of TKIs. nih.gov The synthesis typically involves the reaction of the dichloroquinazoline with an appropriate aniline (B41778) derivative to install the characteristic anilino side chain at the 4-position. researchgate.net The substituent at the 2-position and modifications on the quinazoline ring, often derived from the initial nitro group, can be varied to optimize the inhibitory activity and selectivity against specific tyrosine kinases. nih.gov The design and synthesis of novel TKIs often involve computational modeling to predict the binding interactions with the target kinase domain. mdpi.commdpi.com

| Tyrosine Kinase Inhibitor Precursor | Key Synthetic Step | Significance |

| Anilinoquinazoline derivatives | Nucleophilic substitution of the 4-chloro group with an aniline | Core structure for many EGFR and other tyrosine kinase inhibitors. |

| Biphenylamino-substituted quinazolines | Suzuki or other cross-coupling reactions to form the biphenyl (B1667301) moiety | Enhanced binding affinity and potency against certain kinases. nih.gov |

Building Blocks for Dihydrofolate Reductase Inhibitors

Dihydrofolate reductase (DHFR) is another crucial enzyme involved in the synthesis of nucleic acids and amino acids. mdpi.com It is a validated target for antimicrobial and anticancer agents. mdpi.comnih.gov The quinazoline scaffold has been successfully incorporated into the design of potent DHFR inhibitors. nih.govrutgers.edu

This compound can be elaborated into 2,4-diaminoquinazoline derivatives, which are known to be effective DHFR inhibitors. nih.govnih.gov The synthesis involves the displacement of the two chlorine atoms with amino groups. The substituents on these amino groups and on the quinazoline ring can be tailored to achieve high potency and selectivity for the target DHFR enzyme from different species (e.g., bacterial, parasitic, or human). nih.govnih.gov Structure-based drug design has been instrumental in optimizing the interactions of these quinazoline-based inhibitors with the active site of DHFR. nih.gov

| DHFR Inhibitor Scaffold | Key Structural Feature | Therapeutic Target |

| 2,4-Diaminoquinazolines | Diamino substitution at positions 2 and 4 | Bacterial, parasitic, and human DHFR. nih.govnih.gov |

| 5-Substituted quinazolines | Modifications at the 5-position (originally the nitro group) | Enhanced selectivity and potency. nih.gov |

Precursors for Advanced Antimicrobial Agents

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Quinazoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria and other microorganisms. ijmpr.innih.gov

The reactivity of this compound allows for the synthesis of a variety of substituted quinazolines with potential antimicrobial properties. nih.gov By introducing different functional groups at the 2-, 4-, and 5-positions, chemists can explore the structure-activity relationships for antibacterial and antifungal activity. For example, the introduction of thioether or amino functionalities at the 2- and 4-positions has been shown to be a successful strategy in developing potent antibacterial agents. nih.gov The resulting compounds have been tested against various bacterial strains, including resistant ones, to identify novel antimicrobial leads. nih.gov

| Antimicrobial Quinazoline Derivative | Key Modification from Precursor | Observed Activity |

| 2-Thio-4-amino substituted quinazolines | Replacement of the 2-chloro group with a thioether and the 4-chloro group with an amino group. | Potent antibacterial activity against Gram-positive bacteria and mycobacteria. nih.gov |

| 2,4,6-Trisubstituted quinazolines | Substitution at positions 2, 4, and 6 (derived from the nitro group). | Antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov |

Development of Innovative Synthetic Methodologies

The synthesis of complex heterocyclic compounds, including derivatives of quinazoline, has been significantly advanced through the development of innovative chemical methodologies. These modern techniques aim to improve reaction efficiency, reduce environmental impact, and allow for the construction of diverse molecular architectures from key precursors like this compound. The focus has shifted towards protocols that are faster, more atom-economical, and amenable to creating libraries of compounds for further study.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov By directly and efficiently heating the reaction mixture, microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and improved purity. nih.govnih.gov This technology has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives. nih.gov

The application of microwave heating can be particularly advantageous in multi-step syntheses and for reactions that are sluggish under traditional conditions. nih.gov For instance, the synthesis of 4-anilino-6-nitroquinazolines has been achieved from 5-nitroanthranilonitrile using microwave-assisted condensation and Dimroth rearrangement, with optimal results for intermediate steps being obtained in just two minutes. nih.gov Similarly, new 6-ureido-4-anilinoquinazoline derivatives have been efficiently synthesized from 2-amino-5-nitrobenzoic acid under microwave irradiation. asianpubs.org While specific protocols starting from this compound are not extensively detailed, the general success in synthesizing related nitro-substituted quinazolines underscores the potential of this technique. Microwave irradiation can facilitate the rapid displacement of the chloro groups in the 2,4-dichloroquinazoline (B46505) core with various nucleophiles, accelerating the creation of diverse derivatives.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinazoline Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference |

| Synthesis of 6-arylbenzimidazo [1,2-c]quinazolines | Thermal heating | MWI with SiO₂-MnO₂ matrix | Reaction time reduced to 30-45 min | nih.gov |

| Synthesis of 4-aminoquinazoline derivatives | Conventional heating | MWI at 160°C | Reaction time reduced to 10 min | nih.gov |

| Synthesis of 2,4(1H,3H)-quinazolinediones | Standard heating | MWI in DMSO/H₂O | No catalyst or base needed, good yields | nih.gov |

| Iron-catalyzed cyclization | Standard heating in DMF | MWI in water | Faster, greener solvent, high yields | rsc.org |

Eco-Efficient and One-Pot Reaction Strategies

One-pot syntheses are particularly valuable for constructing complex molecules like quinazolines. rsc.org Researchers have developed multicomponent reactions (MCRs) that bring together three or more reactants in a single vessel to form the quinazoline core. openmedicinalchemistryjournal.com For example, a one-pot, two-step process using a copper catalyst has been used to create pyrazolo[1,5-c]quinazolines. openmedicinalchemistryjournal.com Other strategies involve the iodine-catalyzed MCR of active methylene (B1212753) compounds, aromatic aldehydes, and 5-aminotetrazole (B145819) to produce fused quinazolines. openmedicinalchemistryjournal.com The use of reusable, green catalysts, such as sulfamic acid or sulfonic acid-functionalized nanoporous silica (B1680970), further enhances the environmental credentials of these methods. openmedicinalchemistryjournal.com

While a specific one-pot synthesis for this compound from basic precursors is not prominently featured, the compound itself is an ideal substrate for subsequent eco-efficient modifications. Its two reactive chloro groups can be sequentially or simultaneously targeted in one-pot procedures to introduce different functional groups, thereby rapidly generating molecular diversity from a single, advanced intermediate.

Table 2: Examples of Eco-Efficient and One-Pot Syntheses for Quinazoline Scaffolds

| Reaction Strategy | Key Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

| [2+2+2] Cascade Annulation | Halofluorobenzenes, Nitriles | n-BuLi | 2,4-Disubstituted quinazolines | Transition-metal-free | rsc.org |

| Three-Component Reaction | 2-Aminobenzimidazole, Aldehydes, Dimedone | Sulfamic acid | Triazolo/benzimidazolo quinazolinones | Green catalyst, one-pot condensation | openmedicinalchemistryjournal.com |

| Multicomponent Reaction | 2-Aminobenzophenone, Aromatic aldehydes, Urea (B33335) | Microwave irradiation | 2,4-Disubstituted-1,2-dihydroquinazolines | Ammonia source from urea | openmedicinalchemistryjournal.com |

| Biginelli-type Reaction | Alcohols, Dicarbonyl compounds, Urea/Thiourea | Heteropolyanion-based ionic liquids / MWI | 3,4-Dihydropyrimidin-2(1H)-ones | Uses alcohols directly instead of aldehydes | mdpi.com |

Catalytic Transformations in Quinazoline Chemistry

Catalysis, particularly using transition metals, is a cornerstone of modern organic synthesis and has been extensively applied to the chemistry of quinazolines. mdpi.com Catalysts enable reactions that would otherwise be difficult or impossible, often with high selectivity and under mild conditions. organic-chemistry.org Various metals, including palladium, copper, iron, cobalt, and manganese, have been employed to construct and functionalize the quinazoline ring system. mdpi.comnih.gov

Copper and palladium catalysts are frequently used for C-N and C-C bond-forming reactions, which are critical for building the quinazoline scaffold and for modifying precursors like this compound. nih.gov For instance, copper-catalyzed intramolecular C-N coupling is a key step in certain one-pot syntheses of quinazoline derivatives. nih.gov The chloro-substituents at the C2 and C4 positions of this compound are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, alkyl, and amino groups.

More recently, catalysts based on more abundant and less toxic first-row transition metals like iron and cobalt have gained prominence. nih.gov Iron-catalyzed cyclization has been used to produce quinazolinones from 2-halobenzoic acids and amidines, even in aqueous media. rsc.org Cobalt catalysts have been developed for the dehydrogenative synthesis of quinazolines from 2-aminoaryl alcohols and nitriles, representing an environmentally benign approach that avoids pre-functionalized substrates. organic-chemistry.org These catalytic methods provide powerful tools for leveraging the reactivity of this compound to build complex and diverse molecular structures.

Table 3: Overview of Catalytic Systems in Quinazoline Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

| α-MnO₂ | Cascade synthesis | 2-Aminobenzylamines, Alcohols | Heterogeneous, reusable catalyst | nih.gov |

| FeBr₂ | Oxidative C-H/N-H Annulation | 2-Aminobenzylamines, Amines | Cost-effective iron catalyst, aerobic conditions | mdpi.com |

| Co(OAc)₂·4H₂O | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Nitriles | Ligand-free, mild conditions, cost-effective | organic-chemistry.orgnih.gov |

| Copper(I) Iodide (CuI) | One-pot C-N coupling | N-(2-bromobenzyl)-2-iodoaniline, Malononitrile | Efficient construction of fused quinazolines | nih.gov |

| Palladium(II) | Cascade C-C/C-N coupling | 2-Aminobenzonitriles, Boronic acids | Forms 4-arylquinazolines in good yields | organic-chemistry.org |

Exploration of Biological Activities and Structure Activity Relationships of 2,4 Dichloro 5 Nitroquinazoline Derivatives

The Quinazoline (B50416) Scaffold as a "Privileged Structure" in Modern Drug Discovery Efforts

The quinazoline core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, where it is often described as a "privileged structure". nih.govnih.govmdpi.comscielo.brscielo.br This term refers to a molecular framework that is capable of binding to a variety of biological targets, making it a valuable starting point for the development of new drugs. mdpi.com The versatility of the quinazoline scaffold is demonstrated by its presence in a wide array of molecules with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. scielo.brnih.govmdpi.comresearchgate.netbohrium.com

The ability of the quinazoline ring system to be extensively modified at various positions allows for the fine-tuning of its physicochemical properties and biological activity. nih.gov Researchers have successfully developed numerous quinazoline-based drugs, such as the anticancer agents gefitinib (B1684475) and erlotinib, which function as kinase inhibitors. mdpi.comnih.gov This success has cemented the status of the amino-quinazoline scaffold, in particular, as a privileged structure in the design and discovery of novel therapeutic agents. mdpi.comscielo.brscielo.brbohrium.com Its pleiotropic pharmacological profile makes it a foundational component for creating new generations of targeted therapies. scielo.brbohrium.com

Antimicrobial Activity Studies of Quinazoline Derivatives

Quinazoline derivatives are a significant class of compounds that have been extensively investigated for their broad-spectrum antimicrobial properties. mdpi.comrphsonline.comnih.govresearchgate.net The emergence of drug-resistant microbial pathogens has fueled the search for new and effective antimicrobial agents, and quinazolines have shown considerable promise. rphsonline.comnih.gov Derivatives of the quinazolinone ring system, a close relative of quinazoline, are known to possess antibacterial, antifungal, and anti-tuberculosis activities. rphsonline.comnih.goveco-vector.com Some compounds, like Albaconazole and Febrifugine, are established antimicrobial drugs that feature the quinazoline structure. rphsonline.com

Quinazoline derivatives have demonstrated notable efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. nih.goveco-vector.com Studies have shown that certain quinazolinone derivatives are particularly effective against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com In some cases, the antibacterial activity of these compounds is moderate; for instance, 2-phenyl-3-amino quinazoline-4(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

Research has also explored enhancing the antibacterial effects of quinazolines by conjugating them with silver nanoparticles, which improved their activity against pathogens like Escherichia coli K1, Streptococcus pyogenes, and Klebsiella pneumoniae. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying which modifications lead to the most potent antibacterial effects, with many derivatives showing more significant bacteriostatic (inhibiting growth) than bactericidal (killing bacteria) activities. nih.gov

The antifungal potential of quinazoline derivatives is well-documented, with various synthesized compounds showing good activity against fungal strains such as Candida albicans and Aspergillus niger. nih.gov For example, one study found that synthesized N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide exhibited strong antifungal activity against Fusarium moniliforme. mdpi.comresearchgate.net Another study reported that fused pyrrolo-quinazolinone and pyridazine-quinazolinone derivatives displayed good antifungal activity against C. albicans and A. niger at concentrations of 32 or 64 μg/ml. nih.gov

However, the efficacy can be variable. Some research indicates that while many compounds have mild to good antibacterial activity, their antifungal activity is often in the mild to moderate range. rphsonline.com The development of new quinazolinone derivatives continues, with a focus on creating agents with improved potency against key plant pathogenic fungi and human fungal pathogens. researchgate.net

The antimicrobial power of a quinazoline derivative is heavily influenced by the nature and position of its substituents. nih.govresearchgate.net Structure-activity relationship studies have revealed several key trends:

Halogens: The presence of halogen atoms like chlorine or bromine, particularly at the 6 and 8 positions of the quinazolinone ring, can significantly enhance antimicrobial activity. nih.govnih.gov The existence of a chlorine atom on the side chain has also been linked to increased cytotoxicity. nih.gov

Nitro Group: Compounds containing a nitro (NO2) group have been found to be more cytotoxic than their bromo-substituted counterparts. nih.gov The presence of a nitro group can also increase activity against specific bacteria, such as S. entritidis. nih.gov

Amino Group: Substitution with amine or substituted amine groups at the 4th position of the quinazolinone ring can improve antimicrobial properties. nih.gov

Heteroaryl Groups: Replacing a benzene (B151609) ring with a heterocyclic group, such as a furfurylidene moiety, at the 3-amino position can significantly boost antibacterial activity against various pathogens. frontiersin.org

Methoxy (B1213986) Group: The effect of a methoxy (–OCH3) group can be complex. In one study, adding a methoxy group to the phenyl ring at the 2nd position of quinazolinone reduced antibacterial activity. frontiersin.org However, another study noted that the presence of a methoxy group at the C6 position corresponded to notable antibacterial activity when conjugated with silver nanoparticles. nih.gov

| Compound Type | Substituents | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| Quinazolinone Derivative | N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme (fungus) | Strong antifungal activity | mdpi.comresearchgate.net |

| Fused Pyrrolo-quinazolinone | Not specified | C. albicans, A. niger (fungi) | Good activity at 32-64 μg/ml | nih.gov |

| Quinazolinone Derivative | 6, 8-halogen substitution | Bacteria | Improved antimicrobial activity | nih.gov |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Furfurylidene group | Bacteria | Superior activity compared to other synthesized compounds | frontiersin.org |

| Quinazolinone Derivative | Nitro group | S. entritidis (bacteria) | Increased activity compared to bromine | nih.gov |

Anticancer and Cytotoxic Activity of 2,4-Dichloro-5-nitroquinazoline Derivatives

Quinazoline and its derivatives represent a cornerstone in the development of modern anticancer agents. mdpi.comresearchgate.netmdpi.com Their scaffold is central to numerous compounds that exhibit potent cytotoxic activity against a wide range of cancer cell lines. nih.govnih.gov The anticancer effects of quinazolines are often achieved through various mechanisms, with the inhibition of key enzymes involved in cell growth and proliferation being a primary strategy. mdpi.commdpi.com For instance, certain 4,6-di-substituted quinazoline derivatives have shown a significant, concentration-dependent decrease in the viability of U937 leukemia cell lines. nih.gov The introduction of specific substituents, such as a nitro group, has been shown to produce substantial cytotoxic effects on breast cancer cell lines like MCF-7. nih.gov

The anticancer activity of quinazoline derivatives is frequently attributed to their ability to inhibit critical enzymes that regulate cell signaling and synthesis pathways.

Kinase Inhibition: A major mechanism is the inhibition of protein kinases, particularly tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.govmdpi.com Many quinazoline derivatives act as small molecule kinase inhibitors, binding to the ATP-binding site of the enzyme and blocking its biological activity, which is crucial for tumor cell growth and survival. mdpi.commdpi.com Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are quinazoline-based EGFR inhibitors. mdpi.comnih.gov Some derivatives also act as dual inhibitors, targeting both EGFR and other kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is involved in angiogenesis. mdpi.commdpi.com

Dihydrofolate Reductase (DHFR) Inhibition: Another key target for quinazoline-based anticancer agents is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of nucleotides and, consequently, DNA replication. nih.govnih.gov By inhibiting DHFR, these compounds disrupt the process of cell division, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govbohrium.com Several 2-mercapto-quinazolin-4-one analogs have been synthesized and shown to have remarkable DHFR inhibitory activity. bohrium.combenthamdirect.com For example, compound 3e from one study was a potent inhibitor of human DHFR and induced a significant increase in apoptosis in CCRF-CEM leukemia cells. nih.gov These antifolate agents represent an important class of cancer chemotherapy. nih.govbenthamdirect.com

| Derivative Class | Mechanism of Action | Enzyme Target | Example Compound/Activity | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazolines | Kinase Inhibition | EGFR, VEGFR-2 | Marketed drugs like Gefitinib and Erlotinib reversibly bind to the ATP binding area of EGFR. | mdpi.comnih.gov |

| 2-Mercapto-quinazolin-4-one analogs | DHFR Inhibition | Dihydrofolate Reductase (DHFR) | Compound 24 showed potent DHFR inhibitory potency (IC50 = 0.30 μM). | bohrium.com |

| Quinazolinone-based derivatives | DHFR Inhibition | DHFR | Compound 3e inhibited human DHFR (IC50 = 0.527 µM) and induced apoptosis in leukemia cells. | nih.gov |

| Quinazoline-based hybrids | Kinase Inhibition | VEGFR-2 | A quinazoline-indazole hybrid (molecule 46) displayed potent cytotoxic activity (IC50 = 5.4 nM) against the VEGFR-2 kinase enzyme. | mdpi.com |

| 2,3,4-trisubstituted-quinazoline | DHFR Inhibition | DHFR | Derivative (E) was the most active with an IC50 = 0.4 μM against a mammalian cancer cell line. | nih.gov |

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated through in vitro cytotoxicity assessments against a variety of human cancer cell lines. These studies are crucial in identifying compounds with promising antiproliferative activity and understanding their spectrum of action.

A series of 2,4-disubstituted quinazolines were synthesized and evaluated for their in vitro anticancer activity against human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma cell lines using the MTT assay. semanticscholar.org One of the tested compounds, 5a , demonstrated significant anticancer activity against the human adenocarcinoma cell line with an IC50 value of 5.33 µM/ml. semanticscholar.org Other compounds in the series showed moderate anticancer activity against the tested cell lines. semanticscholar.org

In another study, new 6-nitro-4-substituted quinazoline derivatives were synthesized and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov The most potent derivatives were then assessed for their cytotoxicity against colon cancer (HCT-116) and lung cancer (A549) cells, as well as normal fibroblast cells (WI-38). nih.gov Compound 6c from this series exhibited cytotoxicity that was superior to or nearly equal to that of the standard drug gefitinib, and it also showed a good safety profile. nih.gov

Further investigations into quinazoline-based pyrimidodiazepines, derived from 2-chloro-4-anilinoquinazoline-chalcones, were conducted by the U.S. National Cancer Institute (NCI) against 60 different human tumor cell lines. rsc.org The quinazoline-chalcone 14g displayed high antiproliferative activity with GI50 values ranging from 0.622 to 1.81 μM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. rsc.org Additionally, the pyrimidodiazepines 16a and 16c showed significant cytostatic and cytotoxic activity, with 16c being 10-fold more cytotoxic than doxorubicin (B1662922) against ten of the tested cancer cell lines. rsc.org

A separate study focused on 1-phenyl-1-(quinazolin-4-yl)ethanols and identified a derivative, PVHD121 (1a) , with strong antiproliferative activity against various cancer cell lines, including lung (A549, NCI-H460), colon (HCT116), breast (MCF7), prostate (PC3), and cervical (HeLa) cells, with IC50 values between 0.1 and 0.3 μM. nih.gov

The following table summarizes the in vitro cytotoxicity data for selected this compound derivatives and related analogues.

Table 1: In Vitro Cytotoxicity of Selected Quinazoline Derivatives

| Compound | Cancer Cell Line | Activity | IC50/GI50 Value |

| 5a | Human Adenocarcinoma (HT-29) | Anticancer | 5.33 µM/ml |

| 6c | Colon Cancer (HCT-116) | Cytotoxic | Superior to Gefitinib |

| Lung Cancer (A549) | Cytotoxic | Nearly equal to Gefitinib | |

| 14g | Leukemia (K-562) | Antiproliferative | 0.622-1.81 µM |

| Leukemia (RPMI-8226) | Antiproliferative | 0.622-1.81 µM | |

| Colon Cancer (HCT-116) | Antiproliferative | 0.622-1.81 µM | |

| Melanoma (LOX IMVI) | Antiproliferative | 0.622-1.81 µM | |

| Breast Cancer (MCF7) | Antiproliferative | 0.622-1.81 µM | |

| 16c | Various (10 cell lines) | Cytotoxic | 10-fold > Doxorubicin |

| PVHD121 (1a) | Lung (A549, NCI-H460) | Antiproliferative | 0.1-0.3 µM |

| Colon (HCT116) | Antiproliferative | 0.1-0.3 µM | |

| Breast (MCF7) | Antiproliferative | 0.1-0.3 µM | |

| Prostate (PC3) | Antiproliferative | 0.1-0.3 µM | |

| Cervical (HeLa) | Antiproliferative | 0.1-0.3 µM |

Structural Features Correlated with Enhanced Antitumor Potential

The antitumor potential of this compound derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies have identified key substituents and their positions on the quinazoline core that are crucial for enhanced cytotoxic activity.

For 2,4-disubstituted quinazolines, the nature of the substituent at both the 2 and 4-positions plays a critical role. In a series of 1-phenyl-1-(quinazolin-4-yl)ethanols, SAR studies revealed that 2-chloroquinazoline (B1345744) derivatives were among the most potent analogues. nih.gov This suggests that the presence of a chlorine atom at the C2 position contributes favorably to the antiproliferative activity.

In the case of quinazoline-based pyrimidodiazepines, COMPARE analysis suggested that the mechanism of action for the highly cytotoxic compound 16c may involve DNA binding, similar to the anticancer agent lomustine. rsc.org DNA binding studies confirmed that both the quinazoline-chalcone 14g and the pyrimidodiazepine 16c interact with calf thymus DNA, with 14g intercalating and 16c binding to the groove. rsc.org These compounds also demonstrated strong binding affinities to EGFR and VEGFR-2 receptors. rsc.org

The substitution pattern on the anilino ring of 4-anilinoquinazoline (B1210976) derivatives is also a determinant of activity. The presence of specific substituents can modulate the binding affinity to target proteins like EGFR.

Other Significant Biological Activities Explored for Quinazoline Derivatives

Beyond their anticancer properties, quinazoline derivatives have been investigated for a wide array of other significant biological activities. The versatile quinazoline scaffold has been a focal point in medicinal chemistry for developing new therapeutic agents. nih.gov

Quinazoline derivatives have demonstrated potential as:

Anti-inflammatory agents : Certain quinazoline derivatives with an imidazole (B134444) substituent at the 2-position of a side chain have shown potent anti-inflammatory functions. nih.gov

Anti-Alzheimer's agents : The development of quinazolinone-based hybrids has been explored for the treatment of Alzheimer's disease. nih.gov

Antiviral agents : A number of 2,4-disubstituted quinazoline derivatives containing various amide groups have been synthesized and tested for their antiviral activity, particularly against the influenza virus. mdpi.com Some of these compounds exhibited high anti-influenza virus activity with IC50 values below 10 μM. mdpi.com

Antiparasitic agents : The nitro group, a key feature of this compound, is known to be present in many antiparasitic drugs. nih.gov The redox reactions triggered by the nitro moiety can cause toxicity and death in parasites. nih.gov

Antihypertensive agents : Quinazolinone derivatives have been recognized for their pharmacological activities, including antihypertensive effects. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Comprehensive Structure-Activity Relationship (SAR) studies on this compound analogues and related quinazoline derivatives have provided valuable insights into the structural requirements for their biological activities. These studies systematically investigate how modifications to the chemical structure affect the compound's potency and efficacy.

Positional and Electronic Effects of Substituents on Biological Activity

The position and electronic nature of substituents on the quinazoline ring system have a profound impact on biological activity. For instance, in a study of 2,4,6-trisubstituted quinazolines, it was observed that a decylamine (B41302) group at the C-4 position was beneficial for antimicrobial activity, while an iodo-group at the C-6 position was detrimental. nih.gov

Computational studies, such as 3D-QSAR analyses of quinazoline derivatives targeting EGFR, have highlighted the importance of specific substitutions. nih.gov For example, contour maps from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can reveal regions where steric bulk, electrostatic potential, and hydrogen bonding capabilities enhance or diminish activity. A magenta contour at position 14 on the carbonyl ring in one such study indicated the importance of a hydrogen bond acceptor at this position for EGFR inhibition. nih.gov

The Critical Role of Halogen and Nitro Groups in Modulating Bioactivity

Halogen and nitro groups are critical modulators of the bioactivity of quinazoline derivatives. The presence of a chlorine atom at the C-2 position of the quinazoline core has been identified as a key feature for potent anticancer activity in several studies. nih.gov SAR analyses have revealed the important role of the halogen group (Cl) at the 2nd position. nih.gov

The nitro group (NO2) is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule. nih.gov This can affect its interaction with biological targets. The nitro group is a known pharmacophore in various antimicrobial and antiparasitic agents, where it can participate in redox cycling to generate reactive nitrogen species that are toxic to pathogens. nih.gov In the context of anticancer activity, the nitro group at the 5-position of the quinazoline ring can influence the molecule's ability to interact with specific cellular targets.

Conformational Analysis and Molecular Recognition in Receptor Binding

The three-dimensional conformation of a molecule is crucial for its ability to bind to a biological receptor. Conformational analysis and molecular docking studies are therefore essential tools in understanding the SAR of quinazoline derivatives.

Molecular docking simulations of 6-nitro-4-substituted quinazolines into the active site of the EGFR enzyme have provided insights into their binding modes. nih.gov These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors. For example, the way a molecule fits into the ATP-binding pocket of a kinase and the specific hydrogen bonds and hydrophobic interactions it forms are key determinants of its inhibitory potency.

The design of new molecules often involves considering how bulky groups can be oriented to fit into specific pockets of the receptor's binding site to create favorable hydrophobic interactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dichloro-5-nitroquinazoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach for synthesizing chloro-nitroquinazolines involves halogenation and nitration steps. For example, 2,4,6-Trichloroquinazoline is synthesized via refluxing 2-amino-5-chlorobenzoic acid with POCl₃ and PCl₅ . Adapting this method, nitration at the 5-position may require controlled nitric acid addition after halogenation. Optimization includes:

- Temperature control (e.g., 80–100°C reflux).

- Use of catalysts like dimethylaniline to enhance selectivity .

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and nitro-group deshielding effects. Chlorine substituents split signals due to coupling.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺).

- IR Spectroscopy : Nitro-group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases.

Q. How can researchers mitigate hazards associated with handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity and irritancy.

- Avoid aqueous workup with reactive chlorides; quench excess POCl₃ with ice-cold water slowly.

- Store in amber vials under inert gas (argon) to prevent nitro-group decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- The electron-withdrawing nitro group at C5 activates the C2 and C4 positions for NAS. Computational studies (e.g., DFT) can map electron density to predict regioselectivity.

- Experimental validation: React with amines (e.g., morpholine) in DMF at 60°C. Monitor substitution via TLC and quantify kinetics using HPLC .

Q. How do solvent polarity and temperature influence the crystallinity of this compound derivatives?

- Methodological Answer :

- High-polarity solvents (e.g., DMSO) may disrupt π-π stacking, reducing crystallinity. Use low-polarity solvents (toluene) for slow evaporation.